Part 1: Molecular Identity and Physicochemical Properties
Part 1: Molecular Identity and Physicochemical Properties
An In-Depth Technical Guide to the Structure of Acetochloro-β-D-glucose
This guide provides a comprehensive analysis of the molecular structure, stereochemistry, and conformational properties of Acetochloro-β-D-glucose, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structural data with mechanistic insights to offer a field-proven perspective on its utility as a glycosyl donor.
Acetochloro-β-D-glucose, systematically named 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride, is a fully protected derivative of D-glucose. The strategic placement of acetyl protecting groups and a reactive chloro leaving group at the anomeric center makes it an essential building block for the stereoselective synthesis of β-glycosides.
| Property | Value | Source(s) |
| Systematic Name | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride | [1][2] |
| CAS Number | 4451-36-9 | [1][2] |
| Molecular Formula | C₁₄H₁₉ClO₉ | [2] |
| Molecular Weight | 366.75 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~99 °C | [2] |
| Solubility | Soluble in polar organic solvents | N/A |
| Storage | Store at < -15°C, keep dry | [2] |
Part 2: Elucidation of the Core Structure
The structure of Acetochloro-β-D-glucose is best understood by dissecting its three principal components: the glucopyranose backbone, the specific stereochemistry at the anomeric carbon (C1), and the nature of its functional groups.
The Glucopyranose Backbone
The foundation of the molecule is a six-membered tetrahydropyran ring, characteristic of the pyranose form of glucose. This cyclic hemiacetal structure is the most stable form of glucose in solution and in its derivatives.
Stereochemistry: The β-Anomeric Configuration
The designation "β" (beta) is critical; it defines the stereochemistry at the anomeric carbon (C1). In the context of a D-glucose ring, the β configuration signifies that the substituent at C1—in this case, the chloro group—is oriented cis to the hydroxymethyl group at C5. In the stable chair conformation, this places the chloro group in an equatorial position, a key feature influencing its stability and reactivity.
Functionalization: Acetyl and Chloro Groups
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Acetyl (Ac) Groups: The hydroxyl groups at positions C2, C3, C4, and C6 are protected as acetyl esters. This protection serves two primary functions: it prevents these positions from acting as nucleophiles in undesired side reactions and, most importantly, the C2-acetyl group plays a direct role in guiding the stereochemical outcome of glycosylation reactions.
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Chloro (Cl) Group: Positioned at the anomeric carbon, the chloride atom serves as an excellent leaving group. Its departure is the initiating step in glycosylation reactions, allowing for the formation of a new glycosidic bond.
Part 3: Three-Dimensional Conformation and Spectroscopic Signature
Conformational Analysis
The three-dimensional structure of Acetochloro-β-D-glucose is rigorously defined. While a crystal structure for the chloride itself is not publicly available, high-resolution X-ray crystallographic data for the nearly identical analogue, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide, provides definitive conformational insights.[3][4]
The molecule adopts a stable ⁴C₁ chair conformation . In this arrangement, steric hindrance is minimized as all bulky substituents—the anomeric group and the three acetyl groups on the ring—occupy equatorial positions. The acetoxymethyl group at C5 also assumes a stable, sterically favorable orientation.[3]
Caption: Conformational relationship of substituents on the pyranose ring.
Spectroscopic Characterization (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and stereochemistry of glycosyl halides in solution. While a definitive spectrum for the title compound is not published, the expected chemical shifts can be reliably predicted based on extensive data from closely related analogues, such as the corresponding glycosyl bromide.[5]
| Nucleus | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Anomeric | H1 | ~4.8 - 5.0 | ~90 - 95 | H1 is a doublet coupled to H2. The β-configuration typically results in a larger coupling constant (J ≈ 8-10 Hz) due to the trans-diaxial relationship between H1 and H2. C1 is downfield due to two attached electronegative atoms (O, Cl). |
| Ring | H2, H3, H4 | ~5.0 - 5.5 | ~70 - 75 | These protons are deshielded by the adjacent acetyl groups and appear as complex multiplets. |
| Ring | H5 | ~3.8 - 4.2 | ~72 - 76 | H5 is adjacent to the ring oxygen and the C6 exocyclic carbon. |
| Exocyclic | H6a, H6b | ~4.1 - 4.3 | ~61 - 64 | Protons on the C6 carbon, part of the acetoxymethyl group. |
| Acetyl | CH₃ | ~1.9 - 2.1 | ~20 - 21 | The four methyl groups of the acetyl esters appear as sharp singlets in a relatively upfield region. |
| Acetyl | C=O | N/A | ~169 - 171 | The four carbonyl carbons of the acetyl esters appear significantly downfield. |
Part 4: Synthesis and Reactivity
Synthetic Protocol: The Koenigs-Knorr Reaction
Acetochloro-β-D-glucose and its analogues are classically synthesized via methods derived from the Koenigs-Knorr reaction.[5] The following protocol describes a representative synthesis starting from the readily available D-glucose.
Workflow: From D-Glucose to Acetochloro-β-D-glucose
Caption: Synthetic workflow for Acetochloro-β-D-glucose preparation.
Step-by-Step Methodology:
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Peracetylation of D-Glucose:
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To a solution of D-glucose in a suitable solvent like pyridine at 0°C, add acetic anhydride dropwise.
-
Allow the reaction to stir overnight at room temperature.
-
Work up the reaction by pouring it into ice water and extracting the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield β-D-glucose pentaacetate.
-
-
Conversion to Glycosyl Chloride:
-
Dissolve the dried glucose pentaacetate in a minimal amount of a suitable solvent, such as glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in acetic acid.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction carefully with ice water and extract the product into an organic solvent.
-
Wash the organic phase, dry, and concentrate. The crude product can be purified by recrystallization (e.g., from ether/pentane) to yield pure 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride.
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Mechanism as a Glycosyl Donor: Neighboring Group Participation
The utility of this compound in producing exclusively β-glycosides is a direct consequence of neighboring group participation by the C2-acetyl group. This mechanism provides exquisite stereochemical control.[6]
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Activation: In the presence of a promoter (e.g., a silver or mercury salt), the anomeric chloride is abstracted, forming an oxocarbenium ion.
-
Participation: The carbonyl oxygen of the adjacent C2-acetyl group acts as an internal nucleophile, attacking the anomeric center (C1). This forms a stable, five-membered dioxolenium ion intermediate.
-
Stereodirection: This cyclic intermediate effectively blocks the α-face (bottom face) of the pyranose ring.
-
Nucleophilic Attack: An incoming alcohol nucleophile (the glycosyl acceptor) can therefore only attack from the unhindered β-face (top face).
-
Product Formation: The Sₙ2-like attack results in an inversion of configuration at the anomeric center, opening the dioxolenium ring and yielding the 1,2-trans product , which for glucose is the β-glycoside.
Caption: Mechanism of β-glycosylation via neighboring group participation.
Part 5: Applications in Drug Development and Research
Acetochloro-β-D-glucose is not an active pharmaceutical ingredient but rather a critical precursor. Its primary application is as a glycosyl donor for the synthesis of complex carbohydrates, glycoconjugates, and glycoproteins. These target molecules are central to drug development efforts in areas such as:
-
Oncology: Synthesis of carbohydrate-based cancer vaccines.
-
Infectious Diseases: Creation of glycoconjugate antibiotics and antiviral agents.
-
Metabolic Disorders: Development of inhibitors for enzymes involved in carbohydrate metabolism.
Part 6: Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazards: Causes skin, eye, and respiratory irritation.
-
Handling: Use in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
References
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LibreTexts. (2024, March 23). 25.6: Reactions of Monosaccharides. Chemistry LibreTexts. [Link]
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Noguchi, K., Kobayashi, E., Okuyama, K., Kitamura, S., Takeo, K., & Ohno, S. (1994). Molecular and crystal structure of (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-(1-->3)- [2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->6)]- (2,4-di-O-acetyl-beta-D-glucopyranosyl)- (1-->3)-1,2,4,6-tetra-O-acetyl-beta-D-glucopyranose. Carbohydrate Research, 258, 35–47. [Link]
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SpectraBase. N-(2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N',N'-DIETHYL-FORMAMIDINE. Wiley. [Link]
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Temelkoff, D. P., Norris, P., & Zeller, M. (2004). 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl azide. Acta Crystallographica Section E: Structure Reports Online, E60, o1975–o1976. [Link]
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ResearchGate. (n.d.). 2H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide...[Link]
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Zhao, G., et al. (2017). Synthesis and Crystal Structure of 2,3,4,6-tetra-O-Acetyl-1-{4-chloro-3[1-(4-ethoxyphenyl)-1-methylethyl]phenyl}-1-deoxy-beta-D-glucopyranose. Chinese Journal of Structural Chemistry. [Link]
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CD BioGlyco. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride. [Link]
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PubChem. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. National Center for Biotechnology Information. [Link]
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Huang, G., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications, 48(G), 160-163. [Link]
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